molecular formula C10H14ClNO2 B11075214 4-(Chloromethyl)-5-(2-methylpropyl)furan-2-carboxamide

4-(Chloromethyl)-5-(2-methylpropyl)furan-2-carboxamide

Cat. No.: B11075214
M. Wt: 215.67 g/mol
InChI Key: ACAIRARMLVZABK-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-5-(2-methylpropyl)furan-2-carboxamide is an organic compound that belongs to the furan family This compound is characterized by a furan ring substituted with a chloromethyl group at the fourth position, a 2-methylpropyl group at the fifth position, and a carboxamide group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-5-(2-methylpropyl)furan-2-carboxamide can be achieved through several synthetic routes. One common method involves the chloromethylation of 5-(2-methylpropyl)furan-2-carboxamide. This reaction typically requires the use of chloromethyl methyl ether (MOMCl) and a Lewis acid catalyst such as zinc chloride (ZnCl₂) under anhydrous conditions.

Another approach involves the direct chlorination of 5-(2-methylpropyl)furan-2-carboxamide using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction is usually carried out in an inert solvent such as dichloromethane (CH₂Cl₂) at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for reagent addition and temperature control can further optimize the process.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-5-(2-methylpropyl)furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH₄) can convert the carboxamide group to an amine.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols to form corresponding substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

4-(Chloromethyl)-5-(2-methylpropyl)furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-5-(2-methylpropyl)furan-2-carboxamide involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The furan ring and carboxamide group may also contribute to the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Chloromethyl)-5-(2-methylpropyl)furan-2-carboxylic acid
  • 4-(Chloromethyl)-5-(2-methylpropyl)furan-2-carboxylate
  • 4-(Chloromethyl)-5-(2-methylpropyl)furan-2-carboxamide derivatives

Uniqueness

This compound is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties. Its chloromethyl group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.

Properties

Molecular Formula

C10H14ClNO2

Molecular Weight

215.67 g/mol

IUPAC Name

4-(chloromethyl)-5-(2-methylpropyl)furan-2-carboxamide

InChI

InChI=1S/C10H14ClNO2/c1-6(2)3-8-7(5-11)4-9(14-8)10(12)13/h4,6H,3,5H2,1-2H3,(H2,12,13)

InChI Key

ACAIRARMLVZABK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(C=C(O1)C(=O)N)CCl

Origin of Product

United States

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